![molecular formula C8H5BrN2 B057720 7-Bromoquinazoline CAS No. 89892-22-8](/img/structure/B57720.png)
7-Bromoquinazoline
Overview
Description
7-Bromoquinazoline is a chemical compound with the empirical formula C8H5BrN2 . It is a derivative of quinazoline, a nitrogen-containing heterocyclic compound .
Synthesis Analysis
Quinazolines, including 7-Bromoquinazoline, can be synthesized through various methods. One common method is the transition-metal-catalyzed reactions, which have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . The first quinazoline derivative was synthesized by Griess et al. in 1869 through a condensation reaction .
Molecular Structure Analysis
The molecular structure of 7-Bromoquinazoline consists of a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The molecular weight of 7-Bromoquinazoline is 209.04 g/mol .
Chemical Reactions Analysis
Quinazoline derivatives, including 7-Bromoquinazoline, have been the subject of numerous chemical reaction studies. For instance, the molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity .
Physical And Chemical Properties Analysis
7-Bromoquinazoline has a molecular weight of 209.04 g/mol . More detailed physical and chemical properties were not found in the retrieved sources.
Scientific Research Applications
Cancer Therapy
Quinazoline derivatives, including 7-Bromoquinazoline, have shown potential as therapeutic agents in cancer treatment . They have been found to exhibit antitumor properties, with their effectiveness largely depending on the properties of the substituents and their presence and position on one of the cyclic compounds . For instance, derivatives of quinazolines are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
Antiproliferative Action
Studies have demonstrated that certain 7-Bromoquinazoline derivatives exhibit antiproliferative action against various cell lines . For example, a series of 2-aryl-4-chloroquinazoline conjugates with the 7-amino-2-aryl-5-bromoindoles have shown antiproliferative action against the Caco-2, C3A, MCF-7, and HeLa cells .
Synthesis of New Compounds
7-Bromoquinazoline can be used in the synthesis of new compounds. Many research groups have successfully utilized copper-catalyzed Ullmann-type coupling procedures of aryl bromides and benzamidines for the synthesis of quinazoline derivatives .
Biological Activities Research
Quinazoline derivatives, including 7-Bromoquinazoline, have drawn significant attention in the synthesis and bioactivities research due to their significant biological activities . This includes a wide range of therapeutic activities such as anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes .
Development of Targeted Therapy
7-Bromoquinazoline and its derivatives are being explored in the development of targeted therapy for complex disorders like bladder cancer . This involves directing therapy at specific molecular pathways, which is a promising direction in bladder cancer treatment .
Drug Design and Synthesis
7-Bromoquinazoline is being used in the design and synthesis of new quinazoline-based compounds as potential drugs . The character of these drugs depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
Safety and Hazards
While specific safety and hazard information for 7-Bromoquinazoline was not found, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Future Directions
Mechanism of Action
Target of Action
7-Bromoquinazoline is a derivative of quinazoline, a class of compounds known for their significant biological activities Quinazoline derivatives have been found to exhibit anti-cancer activity by inhibiting egfr tyrosine kinase .
Mode of Action
It’s known that quinazoline derivatives, such as 4-anilinoquinazoline, inhibit egfr tyrosine kinase through atp-competitive binding mechanism . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, thereby exhibiting anti-cancer effects .
Biochemical Pathways
Quinazoline derivatives are known to affect various biochemical pathways due to their wide range of biological activities . For instance, in cancer cells, they can inhibit the EGFR tyrosine kinase pathway, leading to the suppression of cell proliferation and survival .
Pharmacokinetics
The pharmacokinetics of drugs can be influenced by various factors, including drug-drug interactions and the induction or inhibition of hepatic enzymes responsible for drug metabolism .
Result of Action
Quinazoline derivatives have been found to exhibit a broad spectrum of antimicrobial activities, and some compounds have shown a safe profile on human cell lines .
Action Environment
It’s known that the storage temperature for 7-bromoquinazoline is room temperature, indicating that it’s stable under normal environmental conditions .
properties
IUPAC Name |
7-bromoquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVULHBAEVRKCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458338 | |
Record name | 7-bromoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoquinazoline | |
CAS RN |
89892-22-8 | |
Record name | 7-bromoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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